molecular formula C10H9N3 B1281825 3-(Pyrimidin-2-yl)aniline CAS No. 69491-56-1

3-(Pyrimidin-2-yl)aniline

Cat. No.: B1281825
CAS No.: 69491-56-1
M. Wt: 171.2 g/mol
InChI Key: GOCBKTKLGFLECW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-(Pyrimidin-2-yl)aniline, also known as 3-PYRIMIDIN-2-YLANILINE, is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . By interacting with these targets, pyrimidines can modulate the inflammatory response in the body.

Biochemical Pathways

The biochemical pathways affected by this compound involve the inflammatory response. The compound inhibits the expression and activities of key inflammatory mediators, thereby affecting the pathways these mediators are involved in . The downstream effects of this inhibition can lead to a reduction in inflammation and associated symptoms.

Pharmacokinetics

Pyrimidine-based drugs are known for their biological potency and their improved medicinal chemistry properties

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties. By inhibiting key inflammatory mediators, the compound can reduce inflammation at the molecular and cellular level . This can result in a decrease in the symptoms associated with conditions characterized by inflammation.

Biochemical Analysis

Biochemical Properties

3-(Pyrimidin-2-yl)aniline plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The compound acts as an inhibitor of CDKs, thereby modulating cell division and proliferation. Additionally, this compound interacts with proteins involved in signal transduction pathways, such as protein kinases, influencing cellular responses to external stimuli . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by inhibiting key signaling pathways that promote cell survival . This includes the inhibition of protein kinases involved in the activation of anti-apoptotic proteins. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins . This leads to changes in cellular metabolism, including alterations in the production of reactive oxygen species and the activation of metabolic pathways that support cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, such as CDKs, and inhibits their activity by preventing substrate binding . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which disrupt the normal catalytic function of the enzymes. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes . This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through the cytochrome P450 enzyme system, which catalyzes the oxidation of the compound to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites involved in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which facilitate its distribution to various cellular compartments . This targeted distribution is essential for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by binding to nuclear receptors and transcription factors . This dual localization allows the compound to exert its effects on multiple cellular processes, including cell cycle regulation, apoptosis, and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)aniline typically involves the reaction of 2-chloropyrimidine with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom on the pyrimidine ring is replaced by the aniline group .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, aminated products, and various functionalized aniline derivatives .

Scientific Research Applications

3-(Pyrimidin-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrimidin-2-yl)aniline
  • 4-(Pyrimidin-2-yl)aniline
  • 3-(Pyridyl-2-yl)aniline

Uniqueness

3-(Pyrimidin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and biological activity compared to its analogs. The position of the pyrimidine ring relative to the aniline moiety influences its binding affinity and selectivity towards various biological targets .

Properties

IUPAC Name

3-pyrimidin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCBKTKLGFLECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499004
Record name 3-(Pyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69491-56-1
Record name 3-(Pyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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